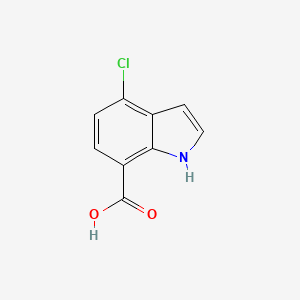

4-Chloro-1H-indole-7-carboxylic acid

CAS No.: 875305-77-4

Cat. No.: VC7851474

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875305-77-4 |

|---|---|

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.60 |

| IUPAC Name | 4-chloro-1H-indole-7-carboxylic acid |

| Standard InChI | InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) |

| Standard InChI Key | FSSABPRCBJORSR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC2=C1C(=O)O)Cl |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1C(=O)O)Cl |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is , with a molecular weight of 195.60 g/mol. Key features include:

Structural Characteristics

-

Indole backbone: A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Substituents:

Physical Properties

Synthesis and Reactivity

Hydrolysis of Esters

A common method involves alkaline hydrolysis of ethyl 7-chloroindole-2-carboxylate derivatives:

-

Reagents: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous ethanol.

-

Conditions: Reflux for 1–18 hours, followed by acidification with HCl .

-

Yield: Up to 95.8% reported for analogous indolecarboxylic acids .

Acylation-Hydrolysis Strategy

-

Step 1: Acylation of 4,6-dimethoxyindoles with trichloroacetyl chloride.

-

Step 2: Hydrolysis of the trichloroacetyl group to yield the carboxylic acid .

Chemical Reactivity

-

Carboxylic Acid Group: Participates in esterification, amidation, and salt formation.

-

Chlorine Substituent: Susceptible to nucleophilic substitution (e.g., Suzuki coupling).

-

Indole Core: Electrophilic substitution at C2 or C3 positions, influenced by methoxy and carboxylic acid directing groups .

Applications in Research

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules:

-

Antimicrobial Agents: Indole derivatives exhibit activity against bacterial and fungal pathogens .

-

Anti-inflammatory Compounds: Structural analogs have shown inhibition of cyclooxygenase (COX) enzymes .

Macrocycle Synthesis

In acid-catalyzed reactions with aryl aldehydes, 4-chloro-1H-indole-7-carboxylic acid forms calixindoles—macrocyclic structures with applications in host-guest chemistry and catalysis. Key findings include:

-

Unsymmetrical Linkages: Forms 2,2’-, 2,7’-, and 7,7’-linked macrocycles, contrasting with parent indoles that favor symmetrical 2,7’-linkages .

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 (Skin irritation) | Wear gloves and protective clothing |

| H319 (Eye irritation) | Use safety goggles |

| H335 (Respiratory irritation) | Use in well-ventilated areas |

Recent Research Advancements

Structural Modifications

-

C3 Functionalization: Introduction of hydroxymethyl groups via Vilsmeier–Haack formylation enables further derivatization (e.g., azide incorporation for click chemistry) .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings at C4–Cl position to generate biaryl systems .

Biological Evaluations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume